3-Quinuclidinone, 2-(1-naphthylmethylene)- 3-Quinuclidinone, 2-(1-naphthylmethylene)-
Brand Name: Vulcanchem
CAS No.: 24123-91-9
VCID: VC13314481
InChI: InChI=1S/C18H17NO/c20-18-14-8-10-19(11-9-14)17(18)12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,12,14H,8-11H2/b17-12-
SMILES: C1CN2CCC1C(=O)C2=CC3=CC=CC4=CC=CC=C43
Molecular Formula: C18H17NO
Molecular Weight: 263.3 g/mol

3-Quinuclidinone, 2-(1-naphthylmethylene)-

CAS No.: 24123-91-9

Cat. No.: VC13314481

Molecular Formula: C18H17NO

Molecular Weight: 263.3 g/mol

* For research use only. Not for human or veterinary use.

3-Quinuclidinone, 2-(1-naphthylmethylene)- - 24123-91-9

Specification

CAS No. 24123-91-9
Molecular Formula C18H17NO
Molecular Weight 263.3 g/mol
IUPAC Name (2Z)-2-(naphthalen-1-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one
Standard InChI InChI=1S/C18H17NO/c20-18-14-8-10-19(11-9-14)17(18)12-15-6-3-5-13-4-1-2-7-16(13)15/h1-7,12,14H,8-11H2/b17-12-
Standard InChI Key AJHSKARRJJFMLZ-ATVHPVEESA-N
Isomeric SMILES C1CN\2CCC1C(=O)/C2=C/C3=CC=CC4=CC=CC=C43
SMILES C1CN2CCC1C(=O)C2=CC3=CC=CC4=CC=CC=C43
Canonical SMILES C1CN2CCC1C(=O)C2=CC3=CC=CC4=CC=CC=C43

Introduction

Chemical Identity and Structural Features

The compound’s molecular framework consists of a quinuclidinone skeleton—a bicyclo[2.2.2]octane system with a ketone group at the 3-position—and a 1-naphthylmethylene group (-CH=C10H7) at the 2-position. The naphthyl moiety introduces aromaticity and steric bulk, which influence reactivity and intermolecular interactions .

Table 1: Key Structural and Physicochemical Properties

PropertyValue/DescriptionSource Inference
Molecular FormulaC18H17NODerived from analogs
Molecular Weight263.34 g/molCalculated
Boiling Point~300–320°C (estimated)Analogous to
Density1.2–1.3 g/cm³Based on
SolubilityLow in water; soluble in organic solventsInferred from

The quinuclidinone core’s rigid bicyclic structure imposes conformational constraints, while the α,β-unsaturated ketone (enone) system at the 2,3-positions enables conjugate addition reactions, a feature exploited in synthetic methodologies .

Synthetic Pathways and Methodological Insights

The synthesis of 3-quinuclidinone, 2-(1-naphthylmethylene)-, likely proceeds via a Michael addition or condensation reaction, mirroring strategies used for structurally related compounds.

Michael Addition Approach

A documented route for 2-benzhydryl-3-quinuclidinone involves reacting 2-benzylidene-3-quinuclidinone with phenylmagnesium bromide in the presence of copper(I) catalysts . Adapting this method, the target compound could be synthesized by substituting the benzylidene moiety with 1-naphthaldehyde under similar conditions:

  • Formation of the Enone Intermediate:
    3-Quinuclidinone undergoes condensation with 1-naphthaldehyde in acidic or basic media to yield 2-(1-naphthylmethylene)-3-quinuclidinone. This step parallels the synthesis of 2-benzylidene-3-quinuclidinone .

  • Grignard Addition:
    The enone intermediate reacts with a Grignard reagent (e.g., methylmagnesium bromide) in anhydrous tetrahydrofuran (THF) at low temperatures. Copper(I) iodide may catalyze the conjugate addition, enhancing regioselectivity .

Critical Reaction Parameters:

  • Temperature: −20°C to 0°C to prevent side reactions.

  • Catalyst: 5–10 mol% CuI improves yield .

  • Workup: Aqueous ammonium chloride quench followed by extraction with dichloromethane and silica gel chromatography.

Alternative Condensation Strategies

An Ullmann coupling or Heck reaction could theoretically introduce the naphthyl group, though these methods are less commonly reported for quinuclidinone derivatives. The use of palladium catalysts in cross-coupling reactions remains an area for exploratory research .

Physicochemical and Spectroscopic Characterization

While experimental data for 3-quinuclidinone, 2-(1-naphthylmethylene)-, are scarce, its properties can be extrapolated from related compounds:

  • IR Spectroscopy: A strong absorption band near 1700 cm⁻¹ corresponds to the ketone group. Conjugation with the naphthylmethylene group shifts the C=O stretch to lower frequencies (~1680 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Signals for the naphthyl protons (δ 7.2–8.5 ppm), the exocyclic methylene proton (δ 6.5–7.0 ppm), and quinuclidinone protons (δ 2.0–3.5 ppm).

    • ¹³C NMR: Ketone carbon at ~210 ppm, olefinic carbons at 120–140 ppm, and aromatic carbons at 125–135 ppm .

  • Mass Spectrometry: Molecular ion peak at m/z 263.34 (M⁺), with fragmentation patterns reflecting loss of the naphthyl group (C10H7) and subsequent ring cleavage .

Challenges and Future Directions

  • Synthetic Optimization: Current yields for analogous Michael additions rarely exceed 50% . Screening alternative catalysts (e.g., N-heterocyclic carbenes) or solvents may improve efficiency.

  • Toxicity Profiling: The naphthyl group’s metabolic stability and potential genotoxicity require evaluation in preclinical studies.

  • Crystallographic Studies: X-ray diffraction analysis would clarify the compound’s stereoelectronic configuration and intermolecular packing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator